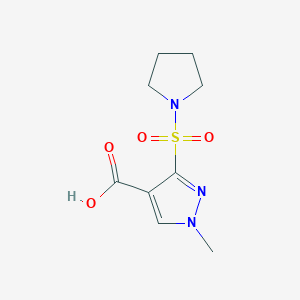
1-methyl-3-(1-pyrrolidinylsulfonyl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-(1-pyrrolidinylsulfonyl)-1H-pyrazole-4-carboxylic acid, also known as MPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPSP is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied. In
Mécanisme D'action
The exact mechanism of action of 1-methyl-3-(1-pyrrolidinylsulfonyl)-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to exert its effects through the inhibition of various signaling pathways. This compound has been shown to inhibit the activation of the NF-κB pathway, which plays a key role in the regulation of inflammation and cell survival. In addition, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, neuroprotection, and anti-inflammatory effects. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cell growth and proliferation. In addition, this compound has been shown to protect against neuronal damage caused by oxidative stress and inflammation, and to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-3-(1-pyrrolidinylsulfonyl)-1H-pyrazole-4-carboxylic acid has several advantages for use in lab experiments, including its ability to inhibit cancer cell growth and proliferation, neuroprotective effects, and anti-inflammatory properties. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 1-methyl-3-(1-pyrrolidinylsulfonyl)-1H-pyrazole-4-carboxylic acid, including the investigation of its potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammatory disorders. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects, as well as to develop more efficient synthesis methods for the compound. In addition, the development of this compound derivatives with improved pharmacological properties may also be a promising area of research.
Méthodes De Synthèse
1-methyl-3-(1-pyrrolidinylsulfonyl)-1H-pyrazole-4-carboxylic acid has been synthesized through various methods, including the reaction of 1-methyl-3-(pyrrolidin-1-yl) sulfonyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in ethanol, followed by the reaction with sodium hydroxide. Other methods include the reaction of pyrazole-4-carboxylic acid with 1-(pyrrolidin-1-yl)sulfonylpyrazole in the presence of N-ethyl-N-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DMF. The synthesis of this compound has been reported in several research papers, and the method used may vary depending on the specific application.
Applications De Recherche Scientifique
1-methyl-3-(1-pyrrolidinylsulfonyl)-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been studied for its neuroprotective effects, with research suggesting that it may protect against neuronal damage caused by oxidative stress and inflammation. In addition, this compound has been investigated for its anti-inflammatory properties, with studies showing that it may reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-methyl-3-pyrrolidin-1-ylsulfonylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c1-11-6-7(9(13)14)8(10-11)17(15,16)12-4-2-3-5-12/h6H,2-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFWCTIYHVCWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2910600.png)

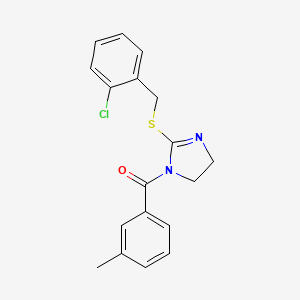
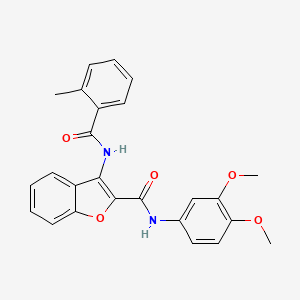
![methyl 5-((N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)benzoate](/img/structure/B2910606.png)
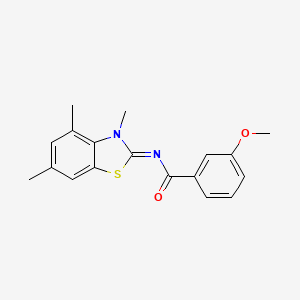
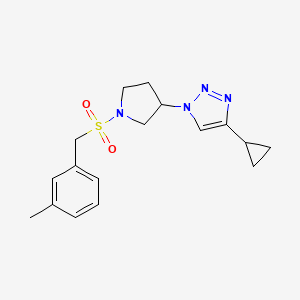
![N~1~-(4-butylphenyl)-2-[8-[4-(2-methylphenyl)piperazino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2910610.png)
![2-[4-(4-Methylbenzenesulfonamido)phenyl]-2-oxoethyl 5-methylfuran-2-carboxylate](/img/structure/B2910611.png)
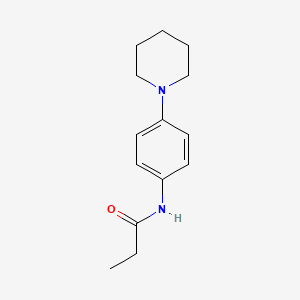

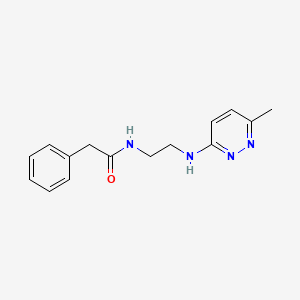
![Methyl (5R,7S)-5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2910620.png)
